2-Methoxy-3-(pyrrolidin-3-yl)pyridine
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Overview
Description
“2-Methoxy-3-(pyrrolidin-3-yl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antibacterial Activity
2-Methoxy-3-(pyrrolidin-3-yl)pyridine derivatives have been studied for their antibacterial properties. For example, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a related compound, was used to synthesize new cyanopyridine derivatives, including 2-methoxy variants. These compounds exhibited significant antimicrobial activity against a range of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Antiarrhythmic and Antihypertensive Effects
Pyrrolidine derivatives, including those with a methoxy group, have shown promising antiarrhythmic and antihypertensive effects. A study on a series of pyrrolidine derivatives revealed that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibited strong antiarrhythmic and antihypertensive activities. This suggests that this compound derivatives could be explored for their potential in treating cardiovascular disorders (Malawska et al., 2002).
Catalytic Applications
In the field of catalysis, this compound derivatives have been utilized in the development of palladium(II) complexes. These complexes have demonstrated high catalytic activities in reactions involving ethylene, indicating their utility in industrial chemical processes (Nyamato et al., 2015).
Synthesis of Novel Compounds
This compound has also been integral in the synthesis of new organic compounds. For instance, it has been used in the first synthesis of pyrrolylpyridines, demonstrating its importance in advancing synthetic organic chemistry (Nedolya et al., 2015).
Antiinflammatory Activities
Additionally, pyrrolidine derivatives, including 2-methoxy variants, have been synthesized and evaluated for their antiinflammatory and analgesic properties. Some of these compounds displayed potent antiinflammatory activities comparable to established drugs like indomethacin, but with reduced side effects (Ikuta et al., 1987).
Future Directions
The pyrrolidine ring, a key feature of “2-Methoxy-3-(pyrrolidin-3-yl)pyridine”, is a versatile scaffold in drug discovery . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a promising direction for future research .
properties
IUPAC Name |
2-methoxy-3-pyrrolidin-3-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8/h2-3,5,8,11H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMPNXUHXIAMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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